REACTION_CXSMILES
|
[Br:1]C(Br)(Br)C1C=C(C)C(O)=C(C)C=1.[Br:14][C:15]1[C:20]([CH3:21])=[C:19]([OH:22])[C:18]([CH3:23])=[C:17]([Br:24])[C:16]=1[CH3:25]>>[Br:1][CH2:25][C:16]1[C:15]([Br:14])=[C:20]([CH3:21])[C:19]([OH:22])=[C:18]([CH3:23])[C:17]=1[Br:24]
|
Name
|
tribromomesitol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C=1C=C(C(=C(C1)C)O)C)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C(=C1C)O)C)Br)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is increased to 70° C.-75° C.
|
Type
|
CUSTOM
|
Details
|
a solution is obtained
|
Type
|
CUSTOM
|
Details
|
The unreacted bromine is removed by distillation with the aid of 1 liter of carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
The light brown solid which is obtained
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
is dried under vacuum for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
A yield of 250 g (67 percent) is obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrCC1=C(C(=C(C(=C1Br)C)O)C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |